molecular formula C21H26N6O B5552921 2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

Cat. No.: B5552921
M. Wt: 378.5 g/mol
InChI Key: XKQOUUZMNVBAIO-UHFFFAOYSA-N
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Description

2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C21H26N6O and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.21680947 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

A study on the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives revealed moderate to good antituberculosis activity among most of the synthesized compounds. Notably, compounds with specific structural characteristics demonstrated the most active profiles with minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating potential application in antituberculosis treatment (Jadhav et al., 2016).

Synthetic Methodologies and Chemical Properties

Research into synthetic methodologies for imidazo[1,2-a]pyridines without deliberate catalyst addition has been reported, offering insights into efficient synthetic routes and potentially expanding the chemical utility of such compounds in various scientific applications. Aqueous syntheses led to methylimidazo[1,2-a]pyridines and related structures under catalyst-free conditions, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Mohan et al., 2013).

Catalysis and Chemical Transformations

The development of Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst for the one-pot synthesis of complex pyridoimidazo isoquinolines showcases the compound's role in facilitating catalytic processes and chemical transformations. This highlights its potential in pharmaceutical synthesis and material science applications (Maleki, 2014).

Antitumor Properties

Amino-substituted derivatives of the compound have been synthesized and evaluated for their antitumor properties. The study focused on modifications to both the side chain and the heterocycle, with evaluations showing no significant increase in cytotoxicity compared to model compounds. This research contributes to the understanding of structural activity relationships in the development of antitumor agents (Rivalle et al., 1983).

Antioxidant Evaluation

Research into the synthesis and antioxidant evaluation of new pyrazolopyridine derivatives, including those related to the compound , has been conducted. Some synthesized compounds exhibited promising antioxidant activities, suggesting potential applications in the development of treatments for oxidative stress-related diseases (Gouda, 2012).

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential biological activity. This could include testing its effects on various biological targets and determining its mechanism of action .

Properties

IUPAC Name

2-amino-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-3-ethylimidazo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-2-27-19-17(25-21(27)22)13-16(14-24-19)20(28)23-10-6-12-26-11-5-8-15-7-3-4-9-18(15)26/h3-4,7,9,13-14H,2,5-6,8,10-12H2,1H3,(H2,22,25)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQOUUZMNVBAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=N2)C(=O)NCCCN3CCCC4=CC=CC=C43)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.